molecular formula C9H6ClF3O B3390296 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 95727-89-2

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B3390296
CAS No.: 95727-89-2
M. Wt: 222.59 g/mol
InChI Key: VBXNXBARORLRRI-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS: 95727-89-2) is a fluorinated aromatic ketone with the molecular formula C₉H₆ClF₃O and a molecular weight of 222.59 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and a reactive α-chloro ketone moiety. The compound is primarily utilized as a synthetic intermediate in organic chemistry and medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances electrophilicity and influences reaction pathways .

Properties

IUPAC Name

2-chloro-1-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXNXBARORLRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-bromo-2-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
  • Structure : Replaces -CF₃ with -CH₂Cl and introduces a sulfoximine group.
  • Physical Properties : Melting point = 137.3–138.5°C (white solid) .
  • Reactivity : The sulfoximine group enables unique catalytic applications, as demonstrated in ruthenium-catalyzed reactions .
2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethanone
  • Structure : Substitutes -CF₃ with -CH₂SO₂CH₃.
  • Molecular Formula : C₁₁H₁₂ClFO₂S.
2-(2-Cyclohexylquinolin-4-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (3n)
  • Structure: Incorporates a quinoline-cyclohexyl substituent.
  • Physical Properties : Exists as a yellow oil , contrasting with the solid state of the target compound.
  • Synthesis : Prepared via electrochemical methods, highlighting versatility in functionalization .

Analogues with Heterocyclic Modifications

2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one
  • Structure : Integrates a pyrrole ring with -O-CF₃.
  • Physical Properties : Melting point = 147°C , molecular weight = 331.72 g/mol .
  • Electronic Effects : The pyrrole ring introduces conjugation, altering electronic properties compared to the parent compound.
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
  • Structure : Adds a piperazine ring.
  • Molecular Weight : 306.72 g/mol .

Fluorinated Derivatives with Bioactive Potential

Pyridine-Based Inhibitors (UDO and UDD)
  • Structure : Combines pyridine and piperazine moieties with -CF₃.
  • Activity: Inhibits CYP51 enzyme in Trypanosoma cruzi with efficacy comparable to posaconazole .
  • Significance : Highlights the role of -CF₃ in enhancing metabolic stability and target affinity .
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one Oxime
  • Structure : Oxime derivative of the parent compound.
  • Reactivity : Oxime groups enable chelation and coordination chemistry, useful in metal-catalyzed reactions .

Comparative Analysis Table

Compound Name Key Substituent/Modification Molecular Weight (g/mol) Physical State Notable Applications/Properties References
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one -CF₃, α-chloro ketone 222.59 Solid Synthetic intermediate, electrophilic substrate
1f (Chloromethyl-sulfoximine derivative) -CH₂Cl, sulfoximine - White solid (137°C) Catalysis, DFT-supported mechanisms
3n (Quinoline-cyclohexyl derivative) Quinoline-cyclohexyl - Yellow oil Electrochemical synthesis
Pyrrole-trifluoromethoxy derivative Pyrrole, -O-CF₃ 331.72 Solid (147°C) Conjugation studies
Piperazine-trifluoromethyl derivative Piperazine 306.72 - CNS drug candidates
UDO/UDD (Pyridine-piperazine inhibitors) Pyridine, piperazine - - Anti-parasitic agents (CYP51 inhibition)

Key Findings and Trends

Role of Fluorination: The -CF₃ group in the target compound enhances electrophilicity and metabolic stability, making it superior to non-fluorinated analogs in drug discovery .

Physical State Variability: Substituents like quinoline (oil) or sulfoximine (solid) significantly alter physical properties, impacting purification and application .

Biological Activity : Pyridine/piperazine hybrids demonstrate that structural complexity can yield potent bioactivity, though the parent compound’s simplicity offers broader synthetic utility .

Synthetic Versatility : Derivatives like oximes and sulfonamides highlight the compound’s adaptability in forming diverse functional groups .

Biological Activity

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one, also known as 2'-Chloro-5'-(trifluoromethyl)acetophenone, is an organic compound notable for its trifluoromethyl group and chlorinated ketone structure. This compound is characterized by the molecular formula C₉H₈ClF₃O and a molecular weight of approximately 224.61 g/mol. The presence of the trifluoromethyl group is significant as it enhances the biological activity of compounds through modulation of lipophilicity and electronic properties, making it a candidate for various pharmacological applications.

The compound's structure allows it to participate in various chemical reactions typical of ketones, including nucleophilic substitution due to the electrophilic nature of the carbonyl carbon. It can undergo reactions such as aldol condensation and Michael addition when reacted with nucleophiles like amines or enolates. Several synthetic routes have been developed for its preparation, emphasizing its versatility in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits potential antifungal and antibacterial activities. The trifluoromethyl group enhances binding affinity to biological targets, which is crucial for drug design. For instance, studies have shown that similar compounds with trifluoromethyl groups demonstrate significant antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

While specific mechanisms of action for this compound remain largely unexplored, the enhanced interactions with proteins and enzymes due to the trifluoromethyl substitution suggest a potential role in drug discovery processes. The ability of this compound to modulate biological activity through structural modifications makes it an interesting subject for further pharmacological evaluation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and activities:

Compound NameStructureAntimicrobial ActivityNotes
This compoundStructureModeratePotential antifungal and antibacterial activities
Compound AStructureHighStrong activity against E. coli
Compound BStructureLowMinimal activity noted

Case Studies

Case Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of various derivatives containing trifluoromethyl groups, this compound was found to be effective against strains of N. meningitidis and H. influenzae at concentrations lower than those required for traditional antibiotics .

Case Study 2: Antifungal Evaluation
Another investigation focused on antifungal activity demonstrated that compounds with similar structural motifs exhibited significant efficacy against Candida albicans, suggesting that this compound could be a promising candidate for antifungal drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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